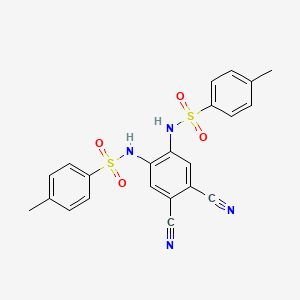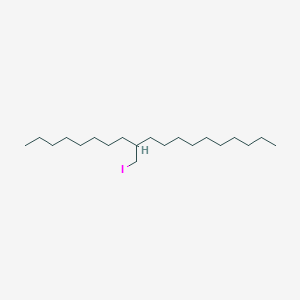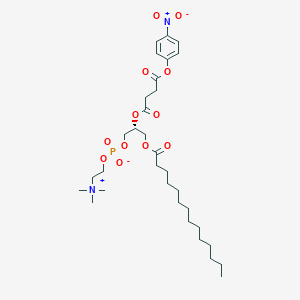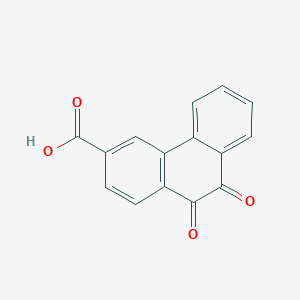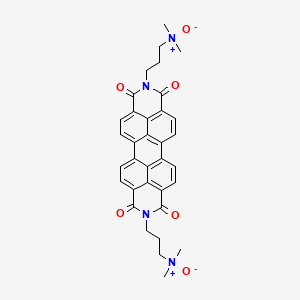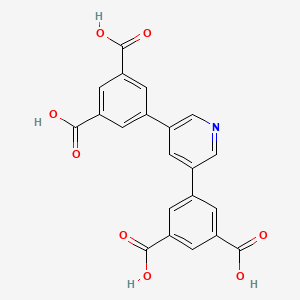
5,5'-(Pyridine-3,5-diyl)diisophthalic acid
Vue d'ensemble
Description
5,5'-(Pyridine-3,5-diyl)diisophthalic acid is a useful research compound. Its molecular formula is C21H13NO8 and its molecular weight is 407.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,5'-(Pyridine-3,5-diyl)diisophthalic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,5'-(Pyridine-3,5-diyl)diisophthalic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications in Luminescence and Sensing
White-Light Emitting Materials and Sensing of Polychlorinated Benzenes and Fe3+ : The compound 5,5'-(pyridine-3,5-diyl)diisophthalic acid (H4L) was used to create lanthanide-based metal–organic frameworks (Ln-MOFs), which resulted in white-light-emitting materials with high fluorescence lifetime and quantum yield. These materials were also capable of selectively sensing polychlorinated benzenes and detecting Fe3+ ions with high sensitivity (Huang et al., 2018).
Photoluminescence Properties and Catalytic Activity : A family of d(10) coordination polymers was constructed using 5,5'-(1H-2,3,5-triazole-1,4-diyl)diisophthalic acid (H4L) as a ligand. These structures exhibited interesting photoluminescence properties and improved catalytic activity for synthesizing certain derivatives, highlighting the multifunctional applications of coordination polymers based on H4L (Wang et al., 2016).
Gas Storage and Capture Applications
High C2H2 and CH4 Storage at Room Temperature : A microporous metal-organic framework (MOF) named Cu2(PDDI) was synthesized using 5,5'-(pyridine-2,5-diyl)diisophthalic acid (H4PDDI). This framework exhibited exceptional storage capacities for acetylene and methane at room temperature, showcasing its potential for gas storage applications (Rao et al., 2013).
High CO2 Uptake Capacity and Selectivity : A unique MOF synthesized using 4,4'-(pyridine-3,5-diyl)diisophthalic acid (H4L) and Pb(II) demonstrated high CO2 uptake capacity and selectivity over CH4, indicating its potential utility in CO2 capture and storage (Wu et al., 2017).
Catalysis and Chemical Reactions
Catalytic Capacity and CO2 Capture : A MOF-505 analogue constructed using 5,5'-(pyridine-2,5-diyl)diisophthalic acid (H4L) exhibited hierarchical porosity and remarkable catalytic performance for certain reactions. Additionally, it showed significant CO2 uptake capacity and selectivity, suggesting its application in catalysis and gas capture (Dang et al., 2015).
Sensing Applications
Detection of Metal Ions and Small Molecules : A terbium-metal-organic framework (Tb-MOF) synthesized using 5,5'-(pyridine-3,5-diyl)diisophthalic acid (H4L) was capable of detecting Cu2+ ions and nitromethane with high sensitivity, showcasing its potential as a material for sensing applications (Zhao et al., 2016).
Propriétés
IUPAC Name |
5-[5-(3,5-dicarboxyphenyl)pyridin-3-yl]benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13NO8/c23-18(24)12-1-10(2-13(5-12)19(25)26)16-7-17(9-22-8-16)11-3-14(20(27)28)6-15(4-11)21(29)30/h1-9H,(H,23,24)(H,25,26)(H,27,28)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFYUCKWERMMKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CC(=CN=C2)C3=CC(=CC(=C3)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5'-(Pyridine-3,5-diyl)diisophthalic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(3,4-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8222435.png)
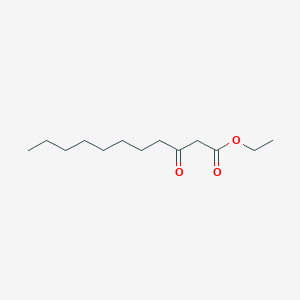
![2-[2-(2,6-Difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8222463.png)
![2-[2-(2,5-Difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8222470.png)
![3',6'-Dibromo-4',5'-bis(4-carboxyphenyl)-[1,1':2',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B8222477.png)
![3,6-Bis[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)-2-thienyl]-2,5-bis(2-hexyldecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B8222484.png)

